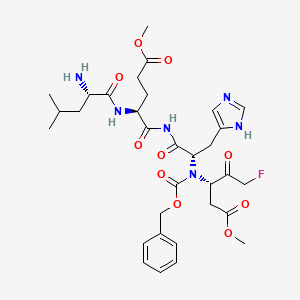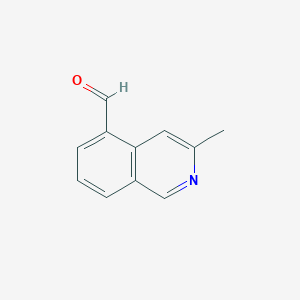
3-Methylisoquinoline-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoquinoline-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carbaldehyde can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method involves the Bischler–Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves the selective extraction of coal tar, exploiting the basicity differences between isoquinoline and quinoline . Fractional crystallization of the acid sulfate is then used to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminium hydride (LiAlH) are typically used.
Substitution: Reagents like bromine (Br) or nitric acid (HNO) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Methylisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Methylisoquinoline-5-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with DNA, leading to its observed biological activities .
Comparación Con Compuestos Similares
- 3-Methylisoquinoline
- 6-Methylquinoline
- 3-Methylquinoline
- Isoquinoline-3-carbaldehyde
- Quinaldine
- Quinoline
Comparison: 3-Methylisoquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This combination of functional groups imparts distinct reactivity and properties compared to its analogs, making it a valuable compound for various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H9NO |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
3-methylisoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-5-11-9(6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 |
Clave InChI |
JMUYEEDGEJKEDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2C=O)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


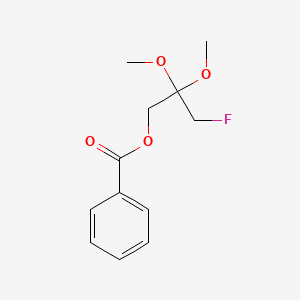
![2-Ethyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12832245.png)
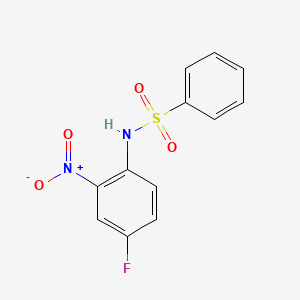
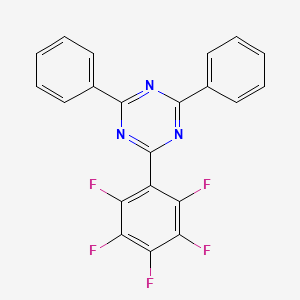
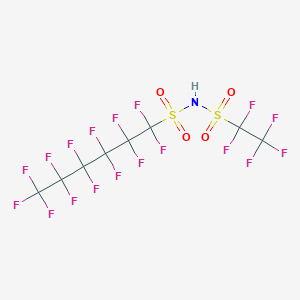

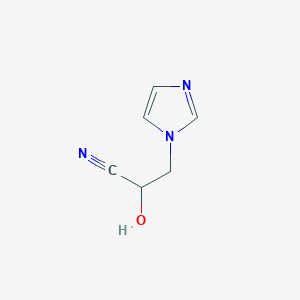
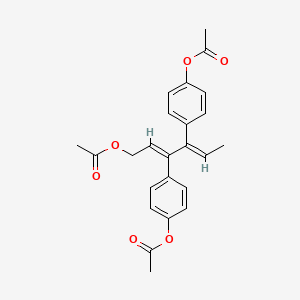
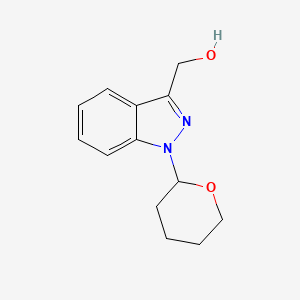

![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)


